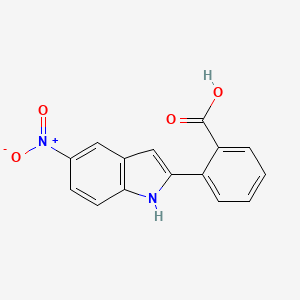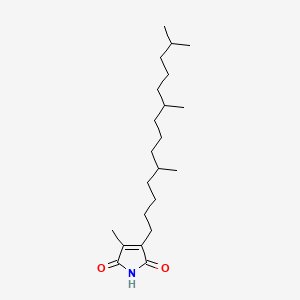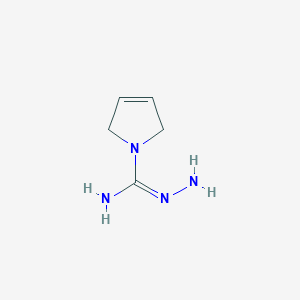
N'-amino-2,5-dihydropyrrole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-amino-2,5-dihydropyrrole-1-carboximidamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N’-amino-2,5-dihydropyrrole-1-carboximidamide involves the copper-catalyzed annulation reaction of diazo esters with propargyl amines. This reaction proceeds via the formation of an N-ylide, followed by bond cleavage and recombination . The key features of this protocol include simple operation, readily available starting materials, mild conditions, and high atom economy.
Industrial Production Methods
Industrial production methods for N’-amino-2,5-dihydropyrrole-1-carboximidamide are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly solvents and minimizing waste, are likely to be applied in large-scale production to ensure sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N’-amino-2,5-dihydropyrrole-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrrole-2,5-dione derivatives, while reduction reactions may produce pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N’-amino-2,5-dihydropyrrole-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of materials with specific properties, such as conductivity and fluorescence
Mecanismo De Acción
The mechanism of action of N’-amino-2,5-dihydropyrrole-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-amino-2,5-dihydropyrrole-1-carboximidamide include:
- 3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 3-amino-1H-pyrazole-4-carbonitrile
Uniqueness
N’-amino-2,5-dihydropyrrole-1-carboximidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
N'-amino-2,5-dihydropyrrole-1-carboximidamide |
InChI |
InChI=1S/C5H10N4/c6-5(8-7)9-3-1-2-4-9/h1-2H,3-4,7H2,(H2,6,8) |
Clave InChI |
LBCDTPUGLJBDMI-UHFFFAOYSA-N |
SMILES isomérico |
C1C=CCN1/C(=N\N)/N |
SMILES canónico |
C1C=CCN1C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
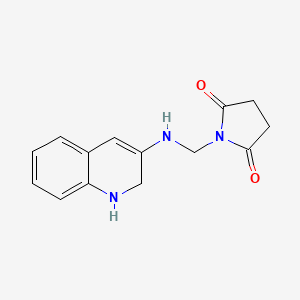
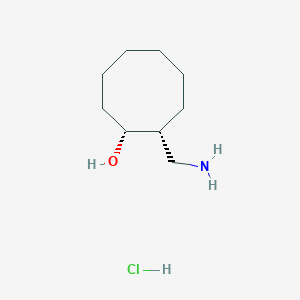
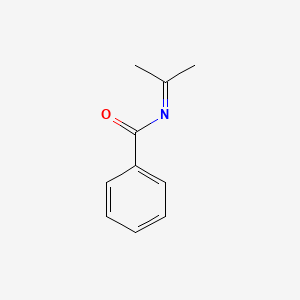
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
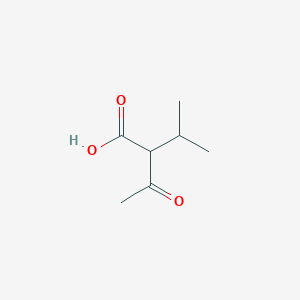
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
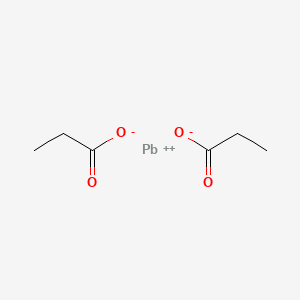


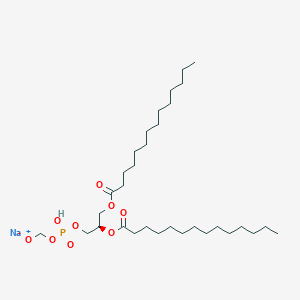
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
